REACTION_CXSMILES
|
[CH3:1][N:2]([CH2:4][C:5]1([OH:16])[CH2:10][CH2:9][N:8](C(OCC)=O)[CH2:7][CH2:6]1)[CH3:3].[ClH:17]>>[ClH:17].[ClH:17].[CH3:3][N:2]([CH2:4][C:5]1([OH:16])[CH2:6][CH2:7][NH:8][CH2:9][CH2:10]1)[CH3:1] |f:2.3.4|
|
Name
|
ethyl 4-dimethylaminomethyl-4-hydroxypiperidine-1-carboxylate
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
CN(C)CC1(CCN(CC1)C(=O)OCC)O
|
Name
|
|
Quantity
|
35 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The product is concentrated
|
Type
|
CUSTOM
|
Details
|
the crystals are triturated with acetone
|
Type
|
FILTRATION
|
Details
|
filtered off with suction
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried in a vacuum desiccator over P4O10
|
Name
|
|
Type
|
|
Smiles
|
Cl.Cl.CN(C)CC1(CCNCC1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][N:2]([CH2:4][C:5]1([OH:16])[CH2:10][CH2:9][N:8](C(OCC)=O)[CH2:7][CH2:6]1)[CH3:3].[ClH:17]>>[ClH:17].[ClH:17].[CH3:3][N:2]([CH2:4][C:5]1([OH:16])[CH2:6][CH2:7][NH:8][CH2:9][CH2:10]1)[CH3:1] |f:2.3.4|
|
Name
|
ethyl 4-dimethylaminomethyl-4-hydroxypiperidine-1-carboxylate
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
CN(C)CC1(CCN(CC1)C(=O)OCC)O
|
Name
|
|
Quantity
|
35 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The product is concentrated
|
Type
|
CUSTOM
|
Details
|
the crystals are triturated with acetone
|
Type
|
FILTRATION
|
Details
|
filtered off with suction
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried in a vacuum desiccator over P4O10
|
Name
|
|
Type
|
|
Smiles
|
Cl.Cl.CN(C)CC1(CCNCC1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |